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molecular formula C9H16O4 B155129 Diisopropyl malonate CAS No. 13195-64-7

Diisopropyl malonate

Cat. No. B155129
M. Wt: 188.22 g/mol
InChI Key: QRVSDVDFJFKYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041619

Procedure details

188 g (1 mol) of diisopropyl malonate, 571 g (3 mol) of triisopropyl orthoformate and 0.05 g of catalyst from Example 5 were initially introduced into the apparatus mentioned in Example 1 and the mixture was heated to -10° C. 102 g of acetic anhydride were then metered in over the course of 5 hours. The bottom temperature was raised to 150° C. At the same time a low-boiling fraction was removed under reflux at a boiling temperature of 60° C. After 10 hours, the formation of low-boiling component decreased. The mixture was then fractionated in vacuo, first at 15 mbar and then at 0.3 mbar. 7.6% of diisopropyl malonate, 80.2% of diisopropyl isopropoxymethylenemalonate and 6.5% of diisopropyl diisopropoxy-methylmalonate were obtained. The last-mentioned compound was converted into diisopropyl isopropoxymethylenemalonate by heating with 0.2 g of H3PO4.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
571 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH:11]([CH3:13])[CH3:12])(=[O:9])[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4].[CH:14]([O:23][CH:24]([CH3:26])[CH3:25])([O:19][CH:20]([CH3:22])[CH3:21])OC(C)C.C(OC(=O)C)(=O)C>>[C:3]([O:5][CH:6]([CH3:8])[CH3:7])(=[O:4])[CH2:2][C:1]([O:10][CH:11]([CH3:12])[CH3:13])=[O:9].[CH:11]([O:10][CH:1]=[C:2]([C:14]([O:19][CH:20]([CH3:21])[CH3:22])=[O:23])[C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4])([CH3:12])[CH3:13].[CH:24]([O:23][CH:14]([O:19][CH:20]([CH3:21])[CH3:22])[CH:2]([C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4])[C:1]([O:10][CH:11]([CH3:13])[CH3:12])=[O:9])([CH3:25])[CH3:26]

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C(CC(=O)OC(C)C)(=O)OC(C)C
Name
Quantity
571 g
Type
reactant
Smiles
C(OC(C)C)(OC(C)C)OC(C)C
Name
catalyst
Quantity
0.05 g
Type
catalyst
Smiles
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then metered in over the course of 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The bottom temperature was raised to 150° C
CUSTOM
Type
CUSTOM
Details
At the same time a low-boiling fraction was removed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at a boiling temperature of 60° C

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CC(=O)OC(C)C)(=O)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.6%
Name
Type
product
Smiles
C(C)(C)OC=C(C(=O)OC(C)C)C(=O)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%
Name
Type
product
Smiles
C(C)(C)OC(C(C(=O)OC(C)C)C(=O)OC(C)C)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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